4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine
Description
This compound is a pyrimidine derivative featuring a 5-fluoro and 6-ethyl substitution on the pyrimidine core, coupled with a sulfonyl-pyrrolidinyl-oxy group linked to a 5-bromothiophene moiety. The bromothiophene sulfonyl group introduces aromaticity and electronic effects, while the pyrrolidine ring may influence stereochemistry and solubility .
Properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O3S2/c1-2-10-13(16)14(18-8-17-10)22-9-5-6-19(7-9)24(20,21)12-4-3-11(15)23-12/h3-4,8-9H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGLMYBSPCTXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(S3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromothiophene and pyrrolidine moieties are introduced through nucleophilic substitution reactions. The sulfonyl group is added via sulfonylation, and the ethyl and fluorine groups are introduced through alkylation and fluorination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine exhibit significant anticancer activity. The bromothiophene moiety is known for its role in enhancing cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistically, these compounds may induce apoptosis and inhibit proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria, potentially due to the sulfonamide group, which is known for its antibacterial activity. Further investigations are required to elucidate the specific mechanisms involved.
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of Sulfonamide : The initial step involves the reaction of 5-bromothiophen-2-sulfonyl chloride with pyrrolidine to form the corresponding sulfonamide.
- Pyrimidine Synthesis : The subsequent reaction with ethyl 2-aminoacetate leads to the formation of the pyrimidine ring.
- Final Coupling : The final step involves the introduction of the fluorine atom at position 5 of the pyrimidine through a fluorination reaction.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including our compound, and evaluated their anticancer effects on MCF7 breast cancer cells. Results demonstrated that compounds with the bromothiophene moiety significantly reduced cell viability in a dose-dependent manner, indicating promising therapeutic potential.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that derivatives containing the bromothiophene group exhibited enhanced activity compared to traditional sulfonamides, suggesting a new avenue for developing effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis
The substituents on the pyrimidine ring significantly impact physicochemical and biological properties. Below is a structural comparison with analogs from literature and chemical catalogs:
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Functional Group Impact
- Sulfonyl Groups : The target compound’s 5-bromothiophene-sulfonyl-pyrrolidine group is structurally distinct from simpler ethylsulfonyl (Ev4) or sulfonamide (Ev5) groups. The bromothiophene moiety may enhance binding to hydrophobic pockets, while the pyrrolidine’s oxygen linker increases polarity .
- Halogen Substitution: The 5-fluoro substituent on the pyrimidine is common in analogs (e.g., Ev3), improving metabolic stability.
Hypothesized Physicochemical Properties
- Lipophilicity : The 6-ethyl group and bromothiophene may increase logP relative to trifluoromethyl (Ev4) or methyl (Ev3) analogs, suggesting improved membrane permeability but reduced aqueous solubility.
- Metabolic Stability : The 5-fluoro group likely reduces oxidative metabolism, a feature shared with Ev3 and Ev5 .
Research Implications
The bromothiophene sulfonyl group could mimic ATP’s adenine ring in kinase binding, while the ethyl and fluoro substituents align with trends in kinase inhibitor design .
Biological Activity
The compound 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a fluorine atom and an ethyl group, alongside a sulfonyl-pyrrolidine moiety connected to a bromothiophene.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.24 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been shown to interact with enzymes similar to cyclooxygenase (COX), which play a role in inflammation and pain management.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the fluoropyrimidine structure is particularly significant as it is known to interfere with nucleic acid synthesis, similar to other fluorinated pyrimidines like 5-fluorouracil .
Case Studies and Experimental Findings
- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of DNA synthesis pathways .
- Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor growth compared to control groups. The exact dosage and administration route appear crucial for maximizing therapeutic effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with various biological targets, suggesting a strong interaction with DNA polymerase, which could explain its anticancer activity .
Q & A
Q. What are the common synthetic routes for preparing 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves:
- Sulfonation of pyrrolidine : Reacting 5-bromothiophene-2-sulfonyl chloride with pyrrolidin-3-ol to form the sulfonated pyrrolidine intermediate.
- Coupling with fluoropyrimidine : The intermediate is coupled to 6-ethyl-5-fluoropyrimidine via nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF).
- Critical parameters : Temperature control (60–80°C), anhydrous conditions to prevent hydrolysis, and stoichiometric ratios (1:1.2 for sulfonyl chloride:pyrrolidine) to minimize side products.
- Characterization : Intermediate purity is confirmed via HPLC (>95% purity), as seen in analogous sulfonamide syntheses .
Q. How is the purity and identity of this compound typically verified in academic research?
- Methodological Answer :
- HPLC : Primary method for assessing purity (e.g., ≥98% by reverse-phase C18 column, acetonitrile/water gradient) .
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with emphasis on pyrrolidine proton shifts (δ 3.5–4.0 ppm) and pyrimidine fluorine coupling .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₆BrFN₃O₃S: 416.02; observed: 416.03) .
- X-ray crystallography (if crystals are obtainable): Resolves dihedral angles and hydrogen-bonding patterns, as demonstrated in structurally related pyrimidines .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, HRMS, and X-ray data. For example, unexpected ¹H NMR splitting may arise from restricted rotation; variable-temperature NMR or NOESY can confirm conformational dynamics .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR spectra to match experimental data. Discrepancies in pyrimidine ring planarity (e.g., dihedral angles >10°) may require crystallographic validation .
- Isotopic labeling : Use of deuterated solvents or ¹⁹F NMR to resolve overlapping signals in fluorinated analogs .
Q. How can computational chemistry predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases or proteases). The sulfonyl-pyrrolidine moiety may exhibit hydrogen bonding with active-site residues .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2.0 Å after 100 ns).
- QSAR studies : Correlate substituent effects (e.g., bromothiophene vs. chloro analogs) with inhibitory activity using regression models .
Q. What experimental approaches optimize reaction yields for intermediates in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs. For example, DMF increases sulfonation yields compared to THF due to better solubility .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) for coupling steps while maintaining yields >80% .
- In-situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments (e.g., quenching side reactions with acetic acid) .
Data Analysis and Contradiction Resolution
Q. How are stability and decomposition profiles of this compound analyzed under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. LC-MS identifies degradation products (e.g., hydrolysis of the sulfonyl group) .
- Kinetic modeling : Arrhenius plots predict shelf life (e.g., t₉₀ >24 months at 25°C) based on accelerated stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
